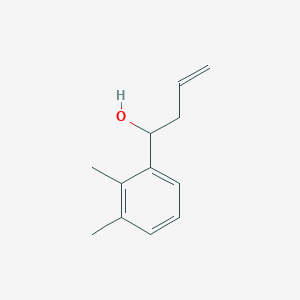

4-(2,3-Dimethylphenyl)-1-buten-4-ol

CAS No.:

Cat. No.: VC13482648

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O |

|---|---|

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | 1-(2,3-dimethylphenyl)but-3-en-1-ol |

| Standard InChI | InChI=1S/C12H16O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12-13H,1,6H2,2-3H3 |

| Standard InChI Key | YRQKKUXBTNFDMQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C(CC=C)O)C |

| Canonical SMILES | CC1=C(C(=CC=C1)C(CC=C)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 4-(2,3-Dimethylphenyl)-1-buten-4-ol is 1-(2,3-dimethylphenyl)but-3-en-1-ol, reflecting its branched alcohol chain and aromatic substituents. The compound’s structure is defined by:

-

A butenol backbone () providing sites for oxidation and electrophilic addition.

-

A 2,3-dimethylphenyl group attached to the hydroxyl-bearing carbon, introducing steric hindrance and influencing electronic properties.

The SMILES notation (CC1=C(C(=CC=C1)C(CC=C)O)C) and InChIKey (YRQKKUXBTNFDMQ-UHFFFAOYSA-N) further specify its connectivity and stereochemical features.

Physical Properties

Limited solubility and stability data are available, but analogous compounds like 4-Phenyl-1-buten-4-ol (boiling point: 234°C, density: 0.992 g/cm³) suggest similar hydrophobic characteristics . The methyl groups likely reduce water solubility compared to non-alkylated analogs.

Table 1: Comparative Physicochemical Properties of Selected Butenol Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| 4-(2,3-Dimethylphenyl)-1-buten-4-ol | C₁₂H₁₆O | 176.25 | Not reported | Low (inferred) |

| 4-(3,5-Dimethylphenyl)-1-buten-4-ol | C₁₂H₁₆O | 176.26 | Not reported | Not available |

| 4-Phenyl-1-buten-4-ol | C₁₀H₁₂O | 148.21 | 234 | Insoluble in H₂O |

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via Grignard reaction between 2,3-dimethylphenyl magnesium bromide and but-3-en-2-one under anhydrous conditions. Key steps include:

-

Formation of the Grignard reagent: Reaction of 2,3-dimethylbromobenzene with magnesium in dry ether.

-

Nucleophilic addition: The Grignard reagent attacks the carbonyl group of but-3-en-2-one, forming a secondary alcohol.

-

Quenching and isolation: Hydrolysis with aqueous ammonium chloride, followed by extraction with ethyl acetate.

Industrial Scalability

Continuous flow reactors optimize yield and purity by maintaining consistent temperature and pressure. Catalysts such as Lewis acids (e.g., ) may accelerate reactions, though specific protocols for this compound remain undocumented.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to a ketone (), useful in fragrance synthesis.

-

Reduction: Hydrogenation over palladium catalysts yields 4-(2,3-dimethylphenyl)butan-4-ol, a saturated analog with increased stability.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration and sulfonation at the para position relative to the methyl groups. For example, nitration with nitric acid/sulfuric acid produces nitro derivatives, potential precursors to amines.

Table 2: Representative Reactions of 4-(2,3-Dimethylphenyl)-1-buten-4-ol

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | PCC in | 4-(2,3-Dimethylphenyl)but-3-en-2-one | Ketone intermediates |

| Hydrogenation | , Pd/C | 4-(2,3-Dimethylphenyl)butan-4-ol | Stabilized alcohol |

| Nitration | , | 4-(2,3-Dimethyl-4-nitrophenyl)-1-buten-4-ol | Amine synthesis |

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 4-(2,3-Dimethylphenyl)-1-buten-4-ol with its 3,5-dimethyl isomer reveals:

-

Steric effects: The 2,3-dimethyl substitution creates greater steric hindrance, slowing electrophilic substitution but enhancing thermal stability.

-

Electronic effects: The 3,5-dimethyl isomer’s symmetrical structure allows better π-orbital overlap, increasing resonance stabilization.

Functional Group Modifications

Replacing the butenol chain with pentanol (as in 4-(3,5-Dimethylphenyl)-1-pentanol) extends hydrophobicity, altering pharmacokinetic profiles.

Future Research Directions

-

Biological Screening: Systematic in vitro assays to evaluate antimicrobial and anticancer potential.

-

Industrial Applications: Optimizing continuous flow synthesis for scalable production.

-

Derivatization Studies: Exploring novel derivatives for enhanced bioactivity or material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume